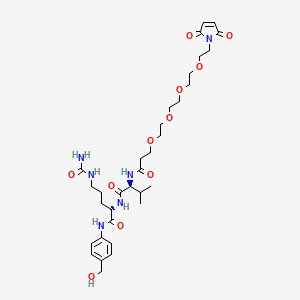

Mal-PEG4-Val-Cit-PAB-OH

Overview

Description

Mal-PEG4-Val-Cit-PAB-OH is a linker used in the synthesis of Antibody-Drug-Conjugates (ADCs) . It is designed to be cleaved by cathepsin B , an enzyme present only in the lysosome . This ensures that the ADC payload is released only within the cell .

Synthesis Analysis

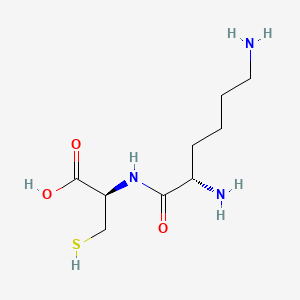

Mal-PEG4-Val-Cit-PAB-OH is used in the synthesis of ADCs . The Val-Cit group is specifically cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell . The Boc group can be deprotected under acidic conditions to generate a free amine group .Molecular Structure Analysis

The IUPAC name of Mal-PEG4-Val-Cit-PAB-OH is 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-(((S)-1-((4-(hydroxymethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)-3,6,9,12-tetraoxapentadecan-15-amide . Its molecular weight is 706.79 and its molecular formula is C33H50N6O11 .Chemical Reactions Analysis

The maleimide group in Mal-PEG4-Val-Cit-PAB-OH is reactive toward thiol groups between pH 6.5 to 7.5 . This reactivity is utilized in the synthesis of ADCs .Physical And Chemical Properties Analysis

Mal-PEG4-Val-Cit-PAB-OH has a molecular weight of 706.79 and a molecular formula of C33H50N6O11 . It is stored at refrigerated temperatures .Scientific Research Applications

Antibody-Drug Conjugates (ADCs) Synthesis

“Mal-PEG4-Val-Cit-PAB-OH” is used as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. In ADCs, the “Mal-PEG4-Val-Cit-PAB-OH” linker connects the antibody to the cytotoxic drug, allowing the drug to specifically target and kill cancer cells .

Cleavable Peptide Linker

The compound acts as a cleavable peptide linker . The Val-Cit in the compound is designed to be cleaved by Cathepsin B, a lysosomal cysteine protease . This property is utilized in drug delivery where the drug-linker complex is internalized into the cell and then cleaved to release the drug .

Maleimide-Thiol Reaction

The maleimide group in “Mal-PEG4-Val-Cit-PAB-OH” is reactive towards thiol groups, which allows it to form covalent bonds . This property is exploited in bioconjugation techniques where it is used to attach drugs, probes, and other functional groups to proteins and other biomolecules .

Solubility Enhancement

The PEG4 arm in the compound increases its aqueous solubility . This is particularly useful in drug delivery applications where poor solubility often limits the effectiveness of many therapeutic agents .

Targeted Drug Delivery

As the compound is cleaved by Cathepsin B, an enzyme present only in the lysosome, the ADC payload will be released only in the cell . This property is used for targeted drug delivery, ensuring that the drug is delivered to the right place, thereby reducing side effects and improving the drug’s effectiveness .

Research and Development in Biotechnology and Pharmaceuticals

“Mal-PEG4-Val-Cit-PAB-OH” is used in research and development in biotechnology, pharmaceuticals, and diagnostic companies . It is used in the synthesis of ADCs for research and development purposes .

Mechanism of Action

Target of Action

Mal-PEG4-Val-Cit-PAB-OH is a linker used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of this compound is the antibody to which it is attached. The antibody is designed to recognize and bind to specific antigens on the surface of cancer cells .

Mode of Action

The compound contains a Val-Cit group that is specifically cleaved by the enzyme cathepsin B . This enzyme is only present in the lysosome, a subcellular organelle. Therefore, once the ADC is internalized into the cell and reaches the lysosome, the ADC payload (drug) is released . The maleimide group in the compound is reactive toward thiol groups, facilitating the attachment of the drug to the antibody .

Biochemical Pathways

The cleavage of the Val-Cit group by cathepsin B triggers the release of the drug within the cell . The released drug can then interact with its intracellular targets, disrupting their function and

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H50N6O11/c1-23(2)30(32(45)37-26(4-3-12-35-33(34)46)31(44)36-25-7-5-24(22-40)6-8-25)38-27(41)11-14-47-16-18-49-20-21-50-19-17-48-15-13-39-28(42)9-10-29(39)43/h5-10,23,26,30,40H,3-4,11-22H2,1-2H3,(H,36,44)(H,37,45)(H,38,41)(H3,34,35,46)/t26-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGYJIMAJDHMSQ-YZNIXAGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H50N6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mal-PEG4-Val-Cit-PAB-OH | |

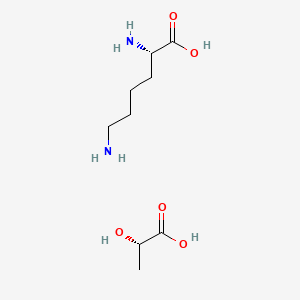

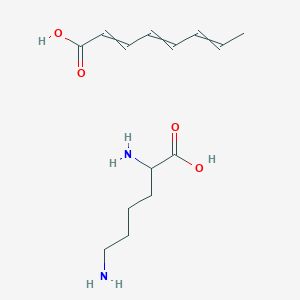

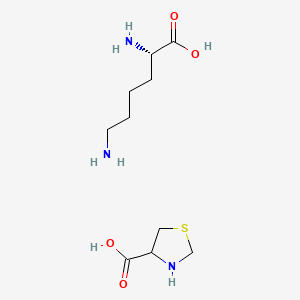

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.